![molecular formula C9H14N2O2 B13001796 1-Isopentyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13001796.png)
1-Isopentyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isopentyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopentyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 1,3-diketones to form pyrazole intermediates, followed by functionalization to introduce the isopentyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution can result in a variety of functionalized pyrazoles .
Scientific Research Applications
1-Isopentyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid: A closely related compound with similar structural features but lacking the isopentyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another derivative with different substituents on the pyrazole ring.
Uniqueness: 1-Isopentyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives .
Biological Activity
1-Isopentyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections will explore its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a carboxylic acid functional group at the 4-position and an isopentyl group at the 1-position of the pyrazole ring.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory properties : Compounds related to this pyrazole derivative have shown potential in reducing inflammation in biological systems.
- Antimicrobial activity : Similar pyrazole compounds have been noted for their effectiveness against various microbial strains, suggesting potential applications in treating infections .
- Modulation of biochemical pathways : The compound may interact with specific receptors or enzymes, influencing various metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Inhibition of specific enzymes : Studies have demonstrated that certain pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Interaction with cellular receptors : The compound may bind to receptors or proteins involved in signaling pathways, thereby modulating cellular responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Phenyl-1H-pyrazole-4-carboxylic acid | Contains a phenyl group instead of isopentyl | Exhibits strong anti-inflammatory properties |
3-Methyl-1H-pyrazole-4-carboxylic acid | Methyl group at the 3-position | Known for antimicrobial activity |
5-Amino-1H-pyrazole-4-carboxylic acid | Amino group at the 5-position | Potentially more reactive due to amino group |
The unique side chain and functional groups of this compound influence its biological reactivity and activity compared to these similar compounds.
Synthesis Methods
Several synthesis methods for producing this compound have been documented. Common approaches include:
- Condensation reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization methods : Involving the reaction of substituted hydrazines with α,β-unsaturated acids or esters.
These methods often yield varying degrees of purity and yield, necessitating optimization for pharmaceutical applications.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of COX enzymes, correlating with reduced inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of several pyrazole compounds. The study found that this compound exhibited notable activity against specific bacterial strains, highlighting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-methylbutyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
VBKKRIYVDXKUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
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